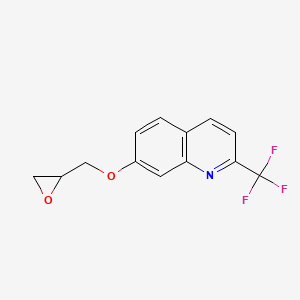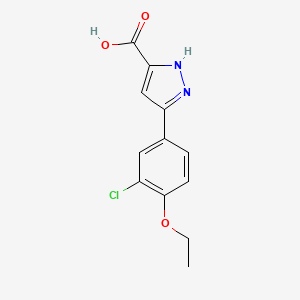
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to "1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea" involves simple and efficient structure-based design. For instance, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity were synthesized, showcasing the strategic approach towards creating compounds with desired biological activities (Weiwei Li et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques, including FT-IR, 1H, and 13C-NMR. Additionally, Density Functional Theory (DFT) calculations, such as those performed on 2-oxopyrimidin-1(2H)-yl-urea derivatives, provide insights into molecular properties, including HOMO, LUMO, and energy gaps, offering a deeper understanding of the chemical and physical nature of these molecules (Murat Saracoglu et al., 2019).
Chemical Reactions and Properties
Compounds within this category typically undergo various chemical reactions, including condensation with isocyanates or isothiocyanates to form urea or thiourea derivatives. These reactions are fundamental in developing novel compounds with potential biological activities. The reaction conditions and the structure of the reactants significantly influence the chemical properties of the synthesized compounds.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in pharmaceuticals. For example, the interaction of similar compounds with beta-cyclodextrin (beta-CD) has been studied to understand their behavior in aqueous solutions, revealing insights into their stability and solubility characteristics (Ling-tian Tang et al., 2004).
Propriétés
IUPAC Name |
1-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-11-15(22-17(24)21-14-6-4-3-5-13(14)18)12(2)20-16(19-11)23-7-9-25-10-8-23/h3-6H,7-10H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVHFIKDZBYPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)

![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2494809.png)

![Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate](/img/structure/B2494811.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2494816.png)
![N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2494817.png)